1-(2-azidoethyl)-4-isothiocyanatobenzene
Description
1-(2-Azidoethyl)-4-isothiocyanatobenzene is a bifunctional aromatic compound featuring an isothiocyanate (-NCS) group and an azidoethyl (-CH₂CH₂N₃) substituent on a benzene ring. The isothiocyanate group is highly reactive toward amines and thiols, enabling applications in bioconjugation and materials science, while the azide moiety allows participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) . This dual functionality makes the compound valuable in designing probes, polymers, and pharmaceuticals. However, its structural analogs exhibit diverse properties depending on substituent variations, as discussed below.
Properties
CAS No. |
2752098-48-7 |
|---|---|
Molecular Formula |
C9H8N4S |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
1-(2-azidoethyl)-4-isothiocyanatobenzene |
InChI |
InChI=1S/C9H8N4S/c10-13-12-6-5-8-1-3-9(4-2-8)11-7-14/h1-4H,5-6H2 |
InChI Key |
BXCNYXPQAMIWBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN=[N+]=[N-])N=C=S |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-azidoethyl)-4-isothiocyanatobenzene typically involves the introduction of azide and isothiocyanate groups onto a benzene ring. One common method involves the diazotransfer reaction to convert an amine group into an azide group. For example, starting from 4-aminobenzyl alcohol, the amine group can be converted to an azide using sodium azide and a diazotransfer reagent . The isothiocyanate group can be introduced by reacting the corresponding amine with thiophosgene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2-Azidoethyl)-4-isothiocyanatobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Sodium Azide:
Copper Catalysts: Often used in click chemistry reactions involving azides and alkynes.
Major Products
Scientific Research Applications
1-(2-Azidoethyl)-4-isothiocyanatobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Can be used in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 1-(2-azidoethyl)-4-isothiocyanatobenzene largely depends on the specific reactions it undergoes. For example, in click chemistry, the azide group reacts with an alkyne to form a triazole ring, which can then interact with biological targets or materials . The isothiocyanate group can react with nucleophiles such as amines, forming thiourea derivatives that may have biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
The following table summarizes key structural analogs, their substituents, and functional attributes:
Spectral and Thermal Properties
- 6CHBT : IR spectroscopy shows characteristic NCS stretching at 2075 cm⁻¹, slightly red-shifted compared to the target compound’s azide (2100–2150 cm⁻¹) .
- Thermal Stability : Azidoethyl derivatives may exhibit lower thermal stability than bromomethyl or butoxy analogs due to the azide group’s propensity for exothermic decomposition.
Research Findings and Trends
- Click Chemistry Utility : The azidoethyl group in the target compound offers orthogonal reactivity compared to bromine or alkoxy substituents, enabling modular bioconjugation strategies .
- Liquid Crystal Design : Bulky substituents (e.g., hexylcyclohexyl in 6CHBT) stabilize smectic phases, whereas linear azidoethyl chains may disrupt mesogen alignment .
- Electrophilicity Trends : Substituents like SCF₂ (electron-withdrawing) enhance NCS reactivity, while alkoxy groups (electron-donating) reduce it, impacting reaction rates with biological nucleophiles .
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